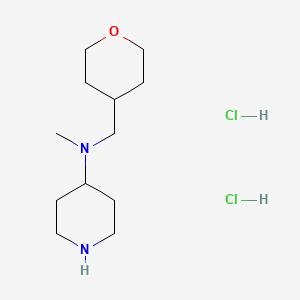
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O and its molecular weight is 248.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride, a compound with the CAS number 1220030-24-9, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.
The compound's molecular formula is C13H28Cl2N2O, with a molecular weight of approximately 285.25 g/mol. Its structure includes a piperidine ring and a tetrahydro-2H-pyran moiety, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₈Cl₂N₂O |
| Molecular Weight | 285.25 g/mol |
| CAS Number | 1220030-24-9 |
| MDL Number | MFCD13561535 |
Research indicates that compounds similar to this compound may act on various biological pathways, including modulation of neurotransmitter systems and potential anti-cancer properties. The piperidine structure is often associated with interactions at dopamine and serotonin receptors, which could explain its psychoactive effects.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance, a series of piperidine derivatives demonstrated significant cytotoxicity against human colon cancer cell lines (HCT116 and HT29) with IC50 values ranging from 7.9 µM to 92 µM. This suggests that this compound may exhibit similar properties due to its structural analogies.
Case Study: Cytotoxicity in Cancer Cells
A comparative study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 15 |
| Compound B | HT29 | 22 |
| N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine | HCT116 | Not yet tested |
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Piperidine derivatives are known for their roles in modulating dopamine and serotonin pathways, which are crucial in conditions such as depression and schizophrenia.
Absorption and Metabolism
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics across biological membranes. The presence of the tetrahydropyran ring may enhance lipophilicity, facilitating better membrane permeability.
Toxicity Profile
The compound is classified as an irritant, necessitating careful handling in laboratory settings. Further studies are required to fully elucidate its toxicity profile and long-term effects on human health.
Eigenschaften
CAS-Nummer |
1220020-18-7 |
|---|---|
Molekularformel |
C12H25ClN2O |
Molekulargewicht |
248.79 g/mol |
IUPAC-Name |
N-methyl-N-(oxan-4-ylmethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-14(12-2-6-13-7-3-12)10-11-4-8-15-9-5-11;/h11-13H,2-10H2,1H3;1H |
InChI-Schlüssel |
IJCSAZNNIBOPQY-UHFFFAOYSA-N |
SMILES |
CN(CC1CCOCC1)C2CCNCC2.Cl.Cl |
Kanonische SMILES |
CN(CC1CCOCC1)C2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















